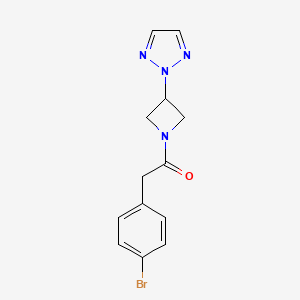
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a novel compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a triazole moiety linked to an azetidine ring and a bromophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12BrN3O, with a molecular weight of approximately 303.16 g/mol. The compound typically appears as a white to off-white solid and shows moderate solubility in organic solvents.
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that related triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
The azetidine and triazole components are known to enhance the antimicrobial activity of compounds. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain triazole-containing compounds were found to exhibit potent activity against Staphylococcus aureus and Escherichia coli.
The mechanisms through which this compound exerts its biological effects may involve:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.
DNA Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular functions.
Study on Anticancer Effects
In a recent study focusing on the anticancer effects of triazole derivatives, researchers synthesized various analogs of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications in the bromophenyl group significantly affected potency against cancer cells .
Study on Antimicrobial Properties
Another investigation explored the antimicrobial properties of related compounds in vitro. The study found that compounds with structural similarities to this compound exhibited strong inhibition against pathogenic bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
特性
IUPAC Name |
2-(4-bromophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPFOSFKCHBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













